3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-9-12-4-3-5-13(8-12)16(21)18-10-14-11-19-20-7-2-1-6-15(14)20/h1-8,11H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUVGVYIHAWVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core while introducing a cyano group . This reaction utilizes N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the [3+2] cycloaddition reaction and the availability of starting materials suggest that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The benzamide and pyrazolo[1,5-a]pyridine moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or pyrazolo[1,5-a]pyridine rings.
Scientific Research Applications
3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Structure : Pyrazolo[1,5-a]pyridines (target compound) exhibit slightly reduced planarity compared to pyrazolo[1,5-a]pyrimidines due to the nitrogen atom positioning, affecting electronic distribution .
- In contrast, bromo or trifluoromethyl groups (e.g., ) improve halogen bonding but may increase molecular weight and reduce solubility.
- Synthetic Methods : Microwave-assisted synthesis (used for the target compound) achieves higher regioselectivity (>90% yield) compared to traditional methods, minimizing isomeric byproducts .
Key Observations:
- Potency: Pyrazolo[1,5-a]pyrimidines (e.g., TTK inhibitors) generally show lower IC50 values (10–100 nM) due to optimal fit in kinase ATP-binding pockets . The target compound’s cyano group may compensate for reduced planarity, achieving comparable potency.
- Bioavailability: The methylene linker in the target compound likely improves solubility over bulkier substituents (e.g., trifluoromethyl in ), though pyrazolo[1,5-a]pyrimidines with polar moieties (e.g., amino groups) exhibit superior oral bioavailability .
Physicochemical Properties
Table 3: Physicochemical Comparison
*Estimated using computational models.
Key Observations:
Biological Activity
The compound 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article discusses the biological activity of this compound, drawing from recent research findings, case studies, and relevant data.
This compound is characterized by its unique structure that combines a cyano group with a pyrazolo-pyridine moiety. This structural configuration is believed to contribute to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (Breast Cancer) : GI50 value of 3.79 µM.
- NCI-H460 (Lung Cancer) : LC50 value of 42.30 µM.
These values indicate that derivatives can inhibit cancer cell growth effectively, suggesting that this compound may exhibit similar properties .
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways. For example, some studies point to the inhibition of CSNK2A (casein kinase 2 alpha), a protein kinase implicated in cancer progression. The compound SGC-CK2-1, an analogue related to our compound, has demonstrated potent inhibition of CSNK2A in cellular models .
Pharmacokinetics and Metabolism
Pharmacokinetic studies reveal that modifications in the structural components of pyrazole derivatives can significantly affect their metabolic stability and solubility. For instance, certain isomers showed improved solubility and reduced metabolism in mouse liver microsomes compared to their counterparts . This suggests that optimizing the chemical structure of this compound could enhance its therapeutic efficacy.
Data Summary
| Compound Name | Cell Line | GI50/IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 3.79 | CSNK2A Inhibition |
| Related Derivative | NCI-H460 | 42.30 | CSNK2A Inhibition |
| SGC-CK2-1 | Various | Potent Inhibition | Protein Kinase Inhibition |
Case Studies
In a recent study investigating various pyrazole derivatives for anticancer activity, several compounds were synthesized and tested against multiple cancer cell lines. One notable finding was that specific modifications at the 4’-position significantly enhanced anticancer efficacy without compromising solubility .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for constructing the pyrazolo[1,5-a]pyridine core in 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide?
- The pyrazolo[1,5-a]pyridine moiety can be synthesized via cyclization reactions using precursors like 3(5)-aminopyrazoles and 1,3-bis-electrophilic reagents. For example, microwave-assisted reactions in pyridine at 120°C with cinnamonitriles or enaminones enable regioselective formation of the heterocyclic core . Hydrazine hydrate reactions with enamines can yield aminopyrazoles, which are critical intermediates . Post-functionalization of the core with a benzamide group involves coupling reactions, such as amide bond formation using activated esters or carbodiimide-mediated coupling .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry and substitution patterns (e.g., cyano group at position 3, benzamide linkage). For example, aromatic protons in pyrazolo[1,5-a]pyridine appear as distinct multiplets between δ 7.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks consistent with C₁₇H₁₂N₄O).
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. How is the compound’s purity assessed during synthesis?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity.
- Elemental Analysis : Compare experimental vs. calculated C, H, N percentages to detect impurities .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in pyrazolo[1,5-a]pyridine functionalization?
- Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by substituent electronic effects. For example, electron-withdrawing groups like cyano direct reactions to the 5- or 7-positions. Microwave-assisted synthesis with controlled heating (120°C) improves selectivity by minimizing side reactions . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How do structural modifications at the pyrazolo[1,5-a]pyridine ring impact biological activity?
- Substitution at Position 7 : Amino or trifluoromethyl groups enhance kinase inhibitory activity (e.g., B-Raf inhibition in ). A 7-amino group improves hydrogen bonding with ATP-binding pockets .
- Benzamide Linker : Bulky substituents (e.g., trifluoromethyl) increase metabolic stability but may reduce solubility. Comparative SAR studies show that 3-cyano substitution optimizes both potency and bioavailability .
Q. What methodologies are used to evaluate antitumor activity in vitro?
- Cell Proliferation Assays : SRB or MTT assays measure IC₅₀ values in cancer cell lines (e.g., HEPG2-1 liver carcinoma). Synergistic effects with CDK4/6 inhibitors (e.g., palbociclib) are quantified using combination index (CI) analysis .
- Kinase Inhibition Profiling : Selectivity against targets like B-Raf or AblT315I is tested via enzymatic assays (e.g., ADP-Glo™ kinase assays) .
Q. How are data contradictions resolved in regiochemical assignments?
- Single-Crystal X-ray Diffraction : Unambiguously confirms regiochemistry, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
- NOESY NMR : Detects spatial proximity between protons (e.g., pyridine H-2 and benzamide methyl groups) .
Methodological Challenges
Q. What purification techniques optimize yield for polar intermediates?
- Recrystallization : Use ethanol/DMF mixtures for high-melting-point compounds .
- Column Chromatography : Employ gradient elution (hexane/ethyl acetate to dichloromethane/methanol) for polar pyrazolo[1,5-a]pyridine derivatives .
Q. How is reaction scalability balanced with regiochemical fidelity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
